Rupatadine Impurity B is a significant impurity associated with the pharmaceutical compound Rupatadine Fumarate, which is a non-sedating antihistamine used primarily for the treatment of allergic rhinitis and chronic urticaria. This impurity is of particular interest due to its potential impact on the safety and efficacy profile of the drug. Understanding its characteristics, synthesis, and implications in pharmaceutical formulations is crucial for regulatory compliance and quality assurance.
Rupatadine Fumarate is synthesized from Desloratadine through various chemical processes, which can lead to the formation of impurities, including Rupatadine Impurity B. The identification and characterization of this impurity are essential for ensuring the purity of pharmaceutical products containing Rupatadine.
Rupatadine Impurity B can be classified as a process-related impurity. Its presence is typically quantified during the quality control processes of Rupatadine formulations to ensure that it remains within acceptable limits as defined by regulatory standards.
The synthesis of Rupatadine typically involves several steps, including bromination reactions and phase transfer catalysis. The formation of Rupatadine Impurity B can occur during these synthesis processes due to side reactions or incomplete reactions.
The synthesis typically involves:
Rupatadine Impurity B may form through several chemical reactions during the synthesis of Rupatadine. Key reactions include:
The purification processes often involve chromatography techniques to separate Rupatadine from its impurities effectively. High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose .
Rupatadine acts as an antagonist at histamine H1 receptors and also inhibits platelet-activating factor. While the specific mechanism by which Rupatadine Impurity B exerts any pharmacological effects is not well-documented, impurities in pharmaceutical compounds can potentially alter the pharmacodynamics or pharmacokinetics of the primary active ingredient.
Understanding how impurities interact with biological systems is crucial for assessing their safety profiles. Regulatory guidelines often stipulate that known and unknown impurities must be characterized and quantified to ensure patient safety.
While specific physical properties for Rupatadine Impurity B are not well-documented, general properties such as solubility and stability under various conditions are essential for formulation development.
Chemical properties include:
Relevant analyses often include:
Rupatadine Fumarate and its associated impurities are primarily used in clinical settings for treating allergic conditions. Understanding impurities like Rupatadine Impurity B is crucial for:
Rupatadine Impurity B features a complex tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine core linked to a N-(5-methylpyridin-3-ylcarbonyl)piperidine moiety. Its formation occurs primarily through dehydrogenation or incomplete reduction intermediates during rupatadine synthesis. Alternative pathways include thermal degradation under accelerated stability conditions or photolytic rearrangement of the parent molecule’s piperidinylidene side chain. Spectroscopic characterization confirms distinct chromophores absorbing maximally at 264 nm, facilitating its detection in reverse-phase high-performance liquid chromatography methods [1] [5] [2].
Table 1: Physicochemical Properties of Rupatadine Impurity B
Property | Specification |
---|---|
Chemical Name | (4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone |
Molecular Formula | C₂₆H₂₄ClN₃O |
Molecular Weight | 429.94 g/mol |
CAS Registry Number | 156523-04-5 |
Appearance | Solid (crystalline) |
Spectral Characteristics | UV λmax: 264 nm |
Synthetic Origin | Process-related dehydrogenation intermediate |
International regulatory guidelines, including ICH Q3A(R2) and Q3B(R2), classify Rupatadine Impurity B as a specified impurity requiring identification thresholds ≤0.10% and qualification thresholds ≤0.15% in rupatadine drug substances and products. Current Good Manufacturing Practices necessitate rigorous monitoring using validated stability-indicating methods. Manufacturers supply this impurity as a certified reference material accompanied by comprehensive Certificates of Analysis detailing chromatographic purity (>98%), residual solvents, and quantification limits. This supports method validation for accurate assessment during release testing and stability studies [1] [6].
Rupatadine’s pharmacological activity stems from its dual blockade of histamine H₁ and platelet-activating factor receptors. Impurity B, structurally analogous to rupatadine’s pharmacophore, may competitively inhibit receptor binding, potentially reducing antihistaminic or anti-platelet-activating factor efficacy. Forced degradation studies reveal that oxidative stress significantly generates Impurity B alongside unknown degradants, underscoring its role as a critical stability indicator. Under accelerated storage conditions (40°C/75% relative humidity), its formation correlates with decreased assay values of rupatadine, highlighting implications for shelf-life determination [2] [4].
The structural similarity between rupatadine and Impurity B demands high-resolution chromatographic separation to prevent co-elution. Hypersil BDS C18 columns (150 × 4.6 mm, 5 µm) with acetate buffer (pH 6.0)-methanol gradients achieve baseline resolution within 15 minutes, critical for quality control laboratories. Method validation confirms specificity, with resolution factors >2.0 between impurity peaks and the principal rupatadine peak. Detection at 264 nm leverages the impurity’s conjugated system, enabling quantitation limits of 0.01% relative to rupatadine—exceeding regulatory sensitivity requirements [2] [6].
Table 2: Analytical Techniques for Detecting Rupatadine Impurity B
Method | Conditions | Performance Parameters |
---|---|---|
Reversed-Phase HPLC-PDA | Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Mobile Phase: Acetate buffer (pH 6.0):Methanol gradientDetection: 264 nm | Resolution: >2.0LOD: 0.003%LOQ: 0.01% |
UPLC-MS (Characterization) | Column: Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)Ionization: ESI+Mobile Phase: Phosphate buffer-Acetonitrile | Mass Accuracy: <3 ppmStructural Confirmation: Yes |
HPTLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Toluene-Methanol-Triethylamine (4:1:0.2) | Rf Value: 0.62Suitability: Stability-indicating |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9